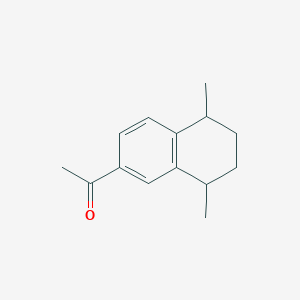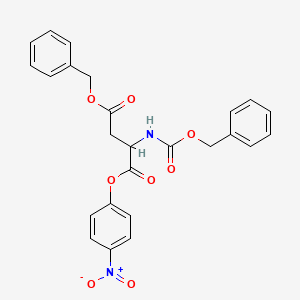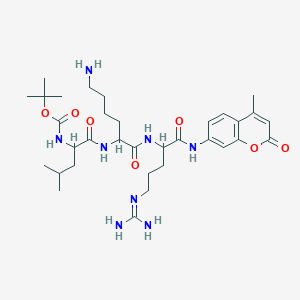
2-Chloro-7,8-difluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,8-difluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C). This reaction results in the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can optimize the process for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Cyclization Reactions: These reactions often require the presence of catalysts and specific reaction conditions to facilitate the formation of the desired cyclic products.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-Chloro-7,8-difluoroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential antibacterial, antiviral, and anticancer agents.
Biological Studies: It serves as a probe in studying enzyme inhibition and other biological processes.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
- 4,7-Dichloroquinoline
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid
Comparison: Compared to similar compounds, 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogen atoms enhance the compound’s biological activity and stability, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
2-chloro-7,8-difluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO2/c11-7-3-5(10(15)16)4-1-2-6(12)8(13)9(4)14-7/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUBHFMLWZGCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)Cl)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680519 |
Source


|
| Record name | 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125702-50-2 |
Source


|
| Record name | 2-Chloro-7,8-difluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
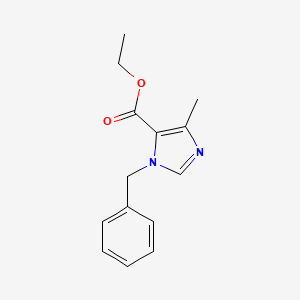
![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)
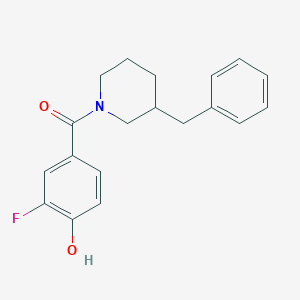
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)
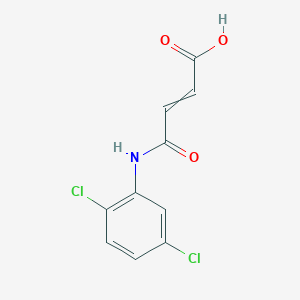
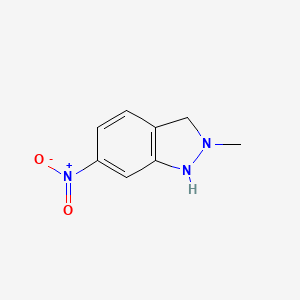
![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)
